N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound featuring a thiazole ring, a furan ring, and a carboxamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of both thiazole and furan rings in this compound suggests potential for significant biological activity and applications in various fields.
Mechanism of Action
Target of action
Thiazole derivatives are known to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of action
The mode of action of thiazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some thiazole derivatives have been shown to have antihyperalgesic effects, modulate proinflammatory cytokines, and affect the catecholaminergic and serotonergic pathways .
Biochemical pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been shown to inhibit the growth of pancreatic cancer cells , indicating that they may interfere with cell proliferation pathways.
Result of action
The result of the action of thiazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some thiazole derivatives have been shown to have antihyperalgesic effects and inhibit the growth of pancreatic cancer cells .
Preparation Methods
The synthesis of N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones . The furan ring can be introduced via a separate synthetic route, often involving the cyclization of 1,4-dicarbonyl compounds. The final step involves coupling the thiazole and furan rings through amide bond formation, typically using reagents like carbodiimides (e.g., DCC) to facilitate the reaction .
Chemical Reactions Analysis
N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide include other thiazole and furan derivatives. For example:
Thiazole derivatives: Compounds like 2-aminothiazole and benzothiazole exhibit similar biological activities but differ in their specific applications and potency.
Furan derivatives: Compounds such as furan-2-carboxylic acid and furfurylamine share structural similarities but have distinct chemical properties and uses.
This compound stands out due to its combined thiazole and furan rings, which contribute to its unique biological and chemical properties .
Properties
IUPAC Name |
N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c19-11(17-13-15-5-7-22-13)4-3-9-8-23-14(16-9)18-12(20)10-2-1-6-21-10/h1-2,5-8H,3-4H2,(H,15,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVLDTFBHFFVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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